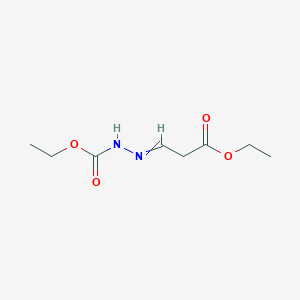
2,2,3,3-Tetrafluorpropyltrifluormethansulfonat
Übersicht
Beschreibung
2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate (TFMS) is a sulfonate-based compound that has a wide range of applications in the scientific research community. It is a versatile reagent that is used in a variety of synthesis methods, as well as in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten Verbindungen
2,2,3,3-Tetrafluorpropyltrifluormethansulfonat: ist ein wertvolles Reagenz bei der Synthese verschiedener fluorierter Verbindungen, da es die Fähigkeit besitzt, Fluoratome in organische Moleküle einzuführen . Dies ist besonders nützlich in der pharmazeutischen Industrie, wo Fluorierung die biologische Aktivität einer Verbindung signifikant verändern kann, was zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und Selektivität führt.
Materialwissenschaft
In der Materialwissenschaft wird diese Verbindung verwendet, um die Oberflächeneigenschaften von Materialien zu modifizieren. Die Einführung fluorreicher Gruppen kann zur Bildung hydrophober Oberflächen führen, die bei der Herstellung wasserabweisender Beschichtungen von Vorteil sind .
Elektrochemische Anwendungen
Die Stabilität und Oxidationsbeständigkeit der Verbindung machen sie zu einem Kandidaten für den Einsatz in Hochvoltelektrolyten für Lithium-Ionen-Batterien . Ihre Einarbeitung in Elektrolytlösungen kann die Leistung der Batterie verbessern, insbesondere in Bezug auf Energiedichte und Lebensdauer.
Phasentransferkatalyse
This compound: dient als Phasentransferkatalysator in verschiedenen chemischen Reaktionen . Diese Anwendung ist entscheidend für die Steigerung der Reaktionsgeschwindigkeiten, die andernfalls langsam oder nicht durchführbar wären, und findet daher in großtechnischen industriellen Prozessen Verwendung.
Analytische Chemie
In der analytischen Chemie wird diese Verbindung als Derivatisierungsmittel für die Analyse komplexer Gemische mit Methoden wie Gaschromatographie und Massenspektrometrie verwendet . Es hilft bei der Identifizierung und Quantifizierung verschiedener Substanzen in einer Probe.
Organische Synthese
Diese Verbindung wird in der organischen Synthese eingesetzt, insbesondere bei der enantioselektiven Herstellung von cyclischen N-Arylhydroxamsäuren. Diese Säuren sind wichtige Zwischenprodukte bei der Synthese bioaktiver Moleküle und Pharmazeutika .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O3S/c5-2(6)3(7,8)1-14-15(12,13)4(9,10)11/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWSZHMBICDPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396477 | |
| Record name | 1H,1H,3H-Perfluoropropyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6401-02-1 | |
| Record name | 1H,1H,3H-Perfluoropropyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate in the synthesis of (Z)-α-fluoro-β-amino-substituted acryl aldehydes?
A1: The abstract describes a process where 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate is used as a reagent in the multi-step synthesis of (Z)-α-fluoro-β-amino-substituted acryl aldehydes []. While the exact mechanism of its action is not detailed in the abstract, it is likely involved in an early step to modify a starting material before reacting with a compound of formula (XIIa). This eventually leads to the formation of the desired aldehyde.
Q2: Are there other methods for synthesizing (Z)-α-fluoro-β-amino-substituted acryl aldehydes that do not involve 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate?
A2: The provided abstract focuses on a specific synthetic route using 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate []. It does not mention alternative synthesis methods. Further research in synthetic organic chemistry literature would be required to explore other potential routes to these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(E)-2-furylmethylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1307995.png)
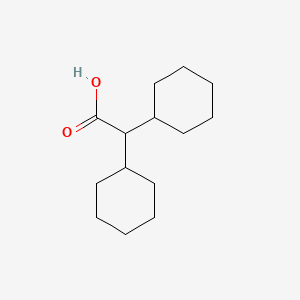

![3-phenylacrylaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1308006.png)
![N-[(4-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1308014.png)
![1-(4-Benzylpiperazin-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B1308015.png)
![3-phenyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile](/img/structure/B1308019.png)
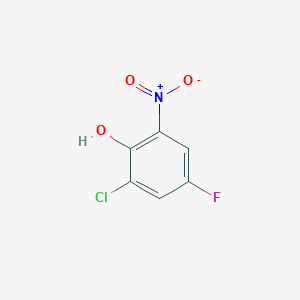
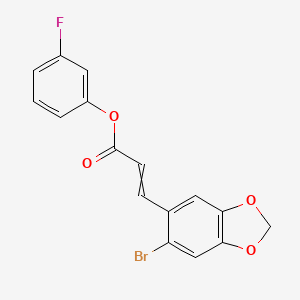
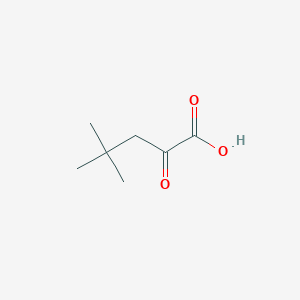
![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(2-thienylmethyl)-2-propenamide](/img/structure/B1308027.png)
![(E)-1-[4-(2,4-dimethylphenyl)piperazino]-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308028.png)
